(3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-8-7-19(26-27-20)29-9-11-30(12-10-29)21(32)17-5-4-6-18(13-17)22(23,24)25/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJRGWVRMBZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting 3,4,5-trimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyridazinyl Group: The pyridazinyl group is synthesized by reacting the pyrazolyl group with a suitable pyridazine derivative.
Formation of the Piperazinyl Group: The piperazinyl group is introduced by reacting the pyridazinyl group with piperazine.
Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is synthesized by introducing a trifluoromethyl group to a phenyl ring through electrophilic substitution.
Coupling Reactions: The final compound is formed by coupling the trifluoromethylphenyl group with the piperazinyl-pyridazinyl-pyrazolyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.
Reduction: Reduction reactions can occur at the pyridazinyl and phenyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl, pyrazolyl, and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The pyrazolyl and pyridazinyl groups may interact with specific binding sites, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Features | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine-methanone | 3-(Trifluoromethyl)phenyl; 6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | High lipophilicity (CF₃), dual heterocyclic system | N/A |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Piperazine-methanone | 4-(Trifluoromethyl)phenyl; thiophene-2-yl | Thiophene instead of pyridazine; reduced steric bulk | |
| 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone | Piperazine-methanone | 2,3-Dimethylphenyl; 5-phenylpyrazole | Dimethylphenyl enhances steric hindrance; no pyridazine | |
| 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-2-(phenylthio)propan-1-one | Piperazine-propanone | 4-(Trifluoromethyl)phenyl; phenylthio | Thioether linkage; altered pharmacokinetics |
Functional and Pharmacological Insights
A. Trifluoromethylphenyl Derivatives
B. Heterocyclic Modifications
- The target compound’s pyridazine-pyrazole hybrid introduces three methyl groups on the pyrazole ring, which may enhance steric shielding and metabolic resistance compared to unsubstituted pyrazoles (e.g., ’s 3-(4-chlorophenyl)pyrazole derivative) .
- Sulfonylpiperazines () exhibit antiproliferative activity but lack the pyridazine-pyrazole moiety, suggesting divergent therapeutic applications .
C. Piperazine Linker Variations
- Thioether-linked propanones () demonstrate how replacing methanone with a thioether-propanone chain alters solubility and target engagement .
Research Findings and Implications
- Antiproliferative Potential: Sulfonylpiperazines () show activity against cancer cell lines, suggesting that the target compound’s piperazine core may confer similar properties if paired with appropriate substituents .
- CNS Targeting : The trifluoromethyl group in Compound 21 () is associated with serotonin receptor modulation, hinting at possible neurological applications for the target compound .
Activité Biologique
The compound (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 1020502-36-6 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.5 g/mol . The structure includes a trifluoromethyl group, a pyrazole moiety, and a piperazine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1020502-36-6 |
| Molecular Formula | C22H23F3N6O |
| Molecular Weight | 444.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and piperazine derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown selective inhibition against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest mediated by the inhibition of specific kinases associated with cancer progression .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Research has demonstrated that pyrazole derivatives can inhibit the growth of several pathogenic bacteria. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The compound's ability to disrupt bacterial cell wall synthesis or inhibit DNA replication pathways is often cited as a mechanism for its antimicrobial action .
Neuropharmacological Effects
The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This could imply potential uses in treating conditions such as anxiety or depression .
Study 1: Anticancer Efficacy
A study published in PubMed Central evaluated a series of pyrazole derivatives for their anticancer activity. The compound exhibited an IC50 value of approximately 92.4 µM against various cancer cell lines, indicating moderate activity compared to established chemotherapeutics .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, derivatives were tested using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli. The results showed that the compounds significantly inhibited bacterial growth at concentrations as low as 1 mM , highlighting their potential as therapeutic agents against resistant strains .
Synthesis Methods
The synthesis of (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
- Formation of Pyrazole Ring : Starting from appropriate precursors such as 3,4,5-trimethylpyrazole.
- Pyridazine Coupling : The pyrazole is then coupled with pyridazine derivatives under specific reaction conditions.
- Piperazine Integration : Finally, the piperazine moiety is introduced through nucleophilic substitution reactions.
These synthetic routes often utilize solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres to enhance yield and purity.
Q & A
Q. What are the recommended synthetic routes for (3-(trifluoromethyl)phenyl)(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can purity be optimized?
Methodological Answer :
- Stepwise Synthesis :
- Core pyridazine-piperazine linkage : Start with 3,6-dichloropyridazine. React with piperazine under nucleophilic aromatic substitution (NAS) conditions (e.g., DMF, 100°C, 12h) to form 3-chloro-6-(piperazin-1-yl)pyridazine .
- Pyrazole coupling : Introduce 3,4,5-trimethyl-1H-pyrazole via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 90°C) .
- Trifluoromethylphenyl methanone attachment : Use a coupling agent (e.g., EDC/HOBt) to react 3-(trifluoromethyl)benzoic acid with the piperazine nitrogen.
- Purification : Employ flash chromatography (hexane:EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR and 2D-COSY to confirm connectivity, focusing on the piperazine (δ 2.5–3.5 ppm) and pyridazine (δ 8.0–8.5 ppm) regions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ = 515.21 Da).
- X-ray Crystallography : For absolute configuration, grow crystals via vapor diffusion (CHCl₃/MeOH) and compare with analogous triazolopyrimidine structures .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer :
- Solubility Screening : Test DMSO stocks (10 mM) diluted in PBS (pH 7.4), DMEM (with 10% FBS), or simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Stabilize with antioxidants (e.g., 0.1% BHT) if oxidative degradation is observed .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer :
- Substituent Variation :
- Biological Assays : Pair synthetic analogs with kinase inhibition profiling (e.g., PKC, PI3K) and cytotoxicity screens (MTT assay, IC₅₀ comparisons) .
Q. What strategies are recommended for identifying biological targets and mechanisms of action?
Methodological Answer :
- Target Deconvolution :
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK, mTOR) .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer :
Q. What in vivo models are suitable for evaluating anti-inflammatory or anticancer potential?
Methodological Answer :
- Anti-Inflammatory : Use a murine LPS-induced sepsis model (dose: 10 mg/kg IP) and measure TNF-α/IL-6 via ELISA .
- Anticancer : Test in a patient-derived xenograft (PDX) model of colorectal cancer (dose: 25 mg/kg oral, 21 days). Monitor tumor volume and Ki-67 (proliferation marker) .
Q. How can computational methods enhance understanding of binding interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model compound binding to PI3Kγ (PDB: 3L54). Focus on hydrogen bonds with Val882 and hydrophobic interactions with Trp812 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and ligand-protein residence time .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different studies?
Methodological Answer :
- Assay Standardization :
- Confirm cell line authenticity (STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .
- Use a reference inhibitor (e.g., LY294002 for PI3K) as an internal control .
- Data Normalization : Apply Grubbs’ test to exclude outliers and report IC₅₀ as mean ± SEM (n ≥ 3) .
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